molecular formula C45H48ClN7O8S B3028529 Bcl-2/Bcl-xl inhibitor 1 CAS No. 2180923-05-9

Bcl-2/Bcl-xl inhibitor 1

カタログ番号 B3028529
CAS番号: 2180923-05-9
分子量: 882.4 g/mol
InChIキー: FNBXDBIYRAPDPI-BHVANESWSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bcl-2/Bcl-xl inhibitor 1 is a dual Bcl-2 and Bcl-xl inhibitor with anti-tumor activity . It exhibits IC50 values of 2 nM and 5.9 nM for Bcl-2 and Bcl-xl, respectively . It has been reported to effectively inhibit tumor growth .


Chemical Reactions Analysis

Bcl-2/Bcl-xl inhibitor 1 binds to Bcl-2 and Bcl-xL proteins with Ki values of <1 nM . It inhibits cancer cell growth with IC50 values of 1–2 nM in four small-cell lung cancer cell lines sensitive to potent and specific Bcl-2/Bcl-xL inhibitors .

科学的研究の応用

Overcoming Drug Resistance in Multiple Myeloma

Research on Bcl-2/Bcl-xl inhibitors has shown their potential in overcoming drug resistance in multiple myeloma (MM). A study by Yamamoto et al. (2021) demonstrated that the dual BCL-2/BCL-XL inhibitor Pelcitoclax (APG-1252) can overcome intrinsic and acquired resistance to Venetoclax in MM cells, suggesting its efficacy in cases where standard treatments fail (Yamamoto et al., 2021).

Advancements in Cancer Therapy

Ashkenazi et al. (2017) reviewed the progress in targeting BCL-2 family proteins for cancer therapy. They highlighted the development of inhibitors like Navitoclax, which show efficacy in patients with cancer, indicating the critical role of BCL-2/BCL-XL inhibitors in advancing cancer treatments (Ashkenazi et al., 2017).

Solid Tumor Regression

A study by Oltersdorf et al. (2005) revealed that ABT-737, an inhibitor of Bcl-2, Bcl-XL, and Bcl-w, induces regression of solid tumors, highlighting its potential in cancer therapy. This inhibitor enhances the effects of death signals and displays synergistic cytotoxicity with chemotherapeutics and radiation (Oltersdorf et al., 2005).

Contribution to Anticancer Drug Design

Huang (2000) discussed the role of Bcl-2 family proteins as targets for anticancer drug design. The inhibition of Bcl-2 and Bcl-xL is seen as a promising strategy for cancer treatment due to their roles in apoptosis and cancer progression (Huang, 2000).

Enhancing Chemosensitivity

Yamanaka et al. (2005) studied a bispecific antisense oligonucleotide targeting Bcl-2 and Bcl-xL, which induced apoptosis and enhanced chemosensitivity in prostate cancer cells. This indicates the potential of Bcl-2/Bcl-xl inhibitors in enhancing the efficacy of existing cancer treatments (Yamanaka et al., 2005).

作用機序

Bcl-2/Bcl-xl inhibitor 1 works by binding to Bcl-2 and Bcl-xL proteins, disassociating the heterodimeric interactions between anti-apoptotic and pro-apoptotic Bcl-2 family proteins . This leads to conformational changes in Bax protein, loss of mitochondrial membrane potential, and subsequent cytochrome c release to the cytosol, leading to activation of the caspase cascade and apoptosis .

Safety and Hazards

Bcl-2/Bcl-xl inhibitors have shown some adverse effects in clinical trials. For instance, navitoclax, a Bcl-2/Bcl-xl dual inhibitor, demonstrated limited efficacy in SCLC while inducing severe adverse events, such as thrombocytopenia due to the platelet toxicity mediated by Bcl-xl inhibition .

将来の方向性

Bcl-2/Bcl-xl inhibitors have shown promise in treating various cancers, but there are still challenges to overcome, such as drug resistance . Future research may focus on improved drug design, patient selection, dose optimization, and combination therapies . There are also ongoing clinical trials evaluating the effectiveness of these inhibitors in different cancer types .

特性

IUPAC Name

4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBXDBIYRAPDPI-BHVANESWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H48ClN7O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

882.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lisaftoclax

CAS RN

2180923-05-9
Record name APG-2575
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180923059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LISAFTOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSL3FEZ1IF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 2
Reactant of Route 2
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 3
Reactant of Route 3
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 4
Reactant of Route 4
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 5
Reactant of Route 5
Bcl-2/Bcl-xl inhibitor 1
Reactant of Route 6
Reactant of Route 6
Bcl-2/Bcl-xl inhibitor 1

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。